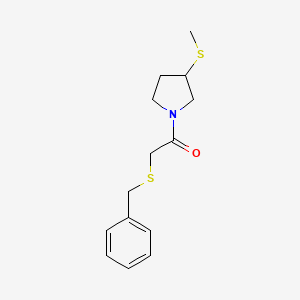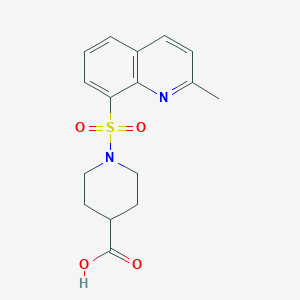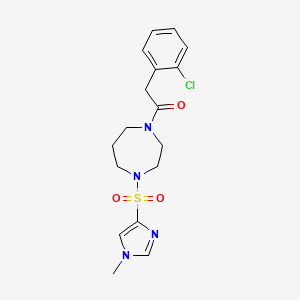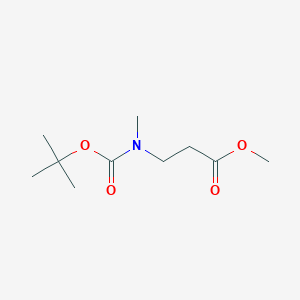
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as MBTPE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a thioether derivative of pyrrolidine, and is known to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Ethylene Reactivity
A study described the synthesis of a series of compounds similar in complexity to 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, focusing on their catalytic behavior towards ethylene reactivity. Specifically, the research focused on iron and cobalt complexes derived from similar compounds, showing their effectiveness in ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO). This research underscores the potential of such compounds in catalysis, particularly in the polymer industry (Sun et al., 2007).
Applications in Organic Synthesis
Another study highlighted the utility of compounds with functionalities similar to the queried compound in [3+2] cycloadditions with nonstabilized azomethine ylides. This reaction pathway leads to the synthesis of pyrrolidines, a structural motif present in many biologically active molecules. The findings from this research could indicate the potential of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone in facilitating the synthesis of complex organic molecules, contributing to fields such as pharmaceuticals and materials science (Sosnovskikh et al., 2014).
Potential in Luminescence and Materials Science
Research on boric acid ester intermediates with benzene rings, including compounds similar to the one , has demonstrated their potential in materials science, particularly in the development of luminescent materials. The structural analysis and density functional theory (DFT) calculations of these compounds provide insights into their physicochemical properties and luminescent behavior. Such studies suggest possible applications of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone in the design and synthesis of new materials with specific optical properties (Huang et al., 2021).
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-17-13-7-8-15(9-13)14(16)11-18-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBLLBZDUHPDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)